Bis(1-pyrenylmethyl) Ether Bis(1-pyrenylmethyl) Ether
Brand Name: Vulcanchem
CAS No.: 74833-81-1
VCID: VC20846557
InChI: InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Molecular Formula: C34H22O
Molecular Weight: 446.5 g/mol

Bis(1-pyrenylmethyl) Ether

CAS No.: 74833-81-1

Cat. No.: VC20846557

Molecular Formula: C34H22O

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Bis(1-pyrenylmethyl) Ether - 74833-81-1

Specification

CAS No. 74833-81-1
Molecular Formula C34H22O
Molecular Weight 446.5 g/mol
IUPAC Name 1-(pyren-1-ylmethoxymethyl)pyrene
Standard InChI InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2
Standard InChI Key KDWSQWLDGXGQTK-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Introduction

Chemical Structure and Properties

Molecular Structure

Bis(1-pyrenylmethyl) Ether consists of two pyrene units connected by an ether linkage (-O-) through methylene bridges. The compound can be represented by the structural formula Py-CH₂-O-CH₂-Py, where Py represents the pyrene moiety. This structure bears similarity to other bis-pyrene derivatives studied in the literature, such as the 1,n-bis(1-pyrenylcarboxy)alkanes reported in research focusing on intramolecular excimer formation . The presence of the methylene groups between the pyrene units and the oxygen atom provides conformational flexibility that likely influences the compound's photophysical properties.

Spectroscopic Characteristics

Based on the properties of related pyrene compounds, Bis(1-pyrenylmethyl) Ether would be expected to exhibit distinctive spectroscopic features:

  • Strong UV absorption characteristics typical of pyrene compounds

  • Structured fluorescence emission in the blue region of the spectrum from the pyrene monomer

  • Potential for broad, red-shifted excimer emission when the two pyrene units achieve face-to-face orientation

  • Changes in fluorescence properties depending on solvent polarity and temperature

Synthesis and Preparation

Purification Methods

Based on purification methods employed for related compounds, Bis(1-pyrenylmethyl) Ether would likely be purified using:

  • Column chromatography (e.g., Al₂O₃ with appropriate solvent systems)

  • Recrystallization from suitable organic solvents

  • High-Performance Liquid Chromatography (HPLC) as a final purification step

These methods align with the purification protocols reported for 1,n-bis(1-pyrenylcarboxy)alkanes, which included "chromatography (Al₂O₃, cyclohexane:chloroform 1:1) and subsequently recrystallized. HPLC was the last purification step" .

Photophysical Properties

Absorption Characteristics

The absorption spectrum of Bis(1-pyrenylmethyl) Ether would be expected to closely resemble that of pyrene and other pyrene derivatives, with:

  • Strong absorption bands in the UV region (300-350 nm)

  • Characteristic vibronic structure typical of aromatic systems

  • Potential for slight shifts compared to monomeric pyrene due to the methylene and ether linkages

Emission Properties

The emission properties of Bis(1-pyrenylmethyl) Ether would be characterized by:

  • Structured monomer emission in the 370-430 nm region

  • Potential for excimer emission at longer wavelengths (450-550 nm)

  • Quantum yield influenced by structural flexibility and solvent environment

Similar bis-pyrene compounds show characteristic fluorescence behaviors. For example, research on N,N′-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 ether demonstrated "unique photophysical properties" with significant changes in "monomer/excimer fluorescence-intensity ratio" upon metal ion binding .

Excimer Formation

The potential for excimer formation represents one of the most significant photophysical properties of Bis(1-pyrenylmethyl) Ether. Based on studies of related compounds:

  • The ether linkage would allow sufficient flexibility for the pyrene units to achieve the face-to-face orientation required for excimer formation

  • The efficiency of excimer formation would depend on solvent viscosity, temperature, and structural constraints

  • The excimer emission would appear as a broad, structureless band at longer wavelengths compared to monomer emission

Table 1: Predicted Excimer Formation Characteristics for Bis(1-pyrenylmethyl) Ether Compared to Related Compounds

ParameterBis(1-pyrenylmethyl) Ether (predicted)1,n-Bis(1-pyrenylcarboxy)alkanesN,N′-Bis(1-pyrenylmethyl)-azacrown
Excimer FormationSignificantChain length dependentMetal ion dependent
Φ′/Φ Ratio*Moderate to highHighest for n = 5Variable with metal binding
Temperature EffectDecreased efficiency at higher temperaturesActivation energy reportedNot specified
Solvent EffectHigher in low viscosity solventsStudied in methylcyclohexaneStudied in various solvents

*Φ′/Φ represents the excimer-to-monomer fluorescence quantum yield ratio

Applications and Research

Fluorescence Studies

Bis(1-pyrenylmethyl) Ether would be valuable in fundamental fluorescence studies:

  • Investigation of excimer formation dynamics

  • Studies on energy transfer processes

  • Examination of the effects of solvent polarity and viscosity on photophysical processes

These applications align with research on related compounds such as 1,n-bis(1-pyrenylcarboxy)alkanes, which have been used to study "the dependence of the rate constant of intramolecular excimer formation on chain length, solvent viscosity, and temperature" .

Current Research Directions

Current research involving pyrene-based bichromophoric systems like Bis(1-pyrenylmethyl) Ether likely focuses on:

  • Development of new molecular probes and sensors

  • Detailed photophysical characterization using advanced spectroscopic techniques

  • Computational studies to understand conformational dynamics and their influence on excimer formation

  • Applications in materials science, particularly for fluorescent materials

Comparison with Related Compounds

Structural Analogs

Table 2: Comparison of Bis(1-pyrenylmethyl) Ether with Structurally Related Compounds

CompoundLinking GroupKey Structural FeaturesDistinctive Properties
Bis(1-pyrenylmethyl) Ether-CH₂-O-CH₂-Flexible ether linkagePredicted balanced monomer/excimer emission
1,n-Bis(1-pyrenylcarboxy)alkanes-COO-(CH₂)ₙ-OOC-Variable alkyl chain lengthChain length dependent excimer formation
N,N′-Bis(1-pyrenylmethyl)-azacrownCrown ether with -N-CH₂- linksMacrocyclic structure with nitrogen atomsMetal ion responsive fluorescence
Bis(alpha-phenylethyl) ether-CH(CH₃)-O-CH(CH₃)-Contains phenyl rather than pyreneDifferent spectral properties

Functional Comparisons

The functional behavior of Bis(1-pyrenylmethyl) Ether compared to related compounds reveals important structure-property relationships:

  • The simple ether linkage in Bis(1-pyrenylmethyl) Ether provides flexibility without the additional functional groups present in compounds like 1,n-bis(1-pyrenylcarboxy)alkanes

  • Unlike N,N′-Bis(1-pyrenylmethyl)-azacrown compounds, Bis(1-pyrenylmethyl) Ether lacks metal binding sites, making its photophysical properties less responsive to metal ions but potentially more sensitive to other environmental factors

  • The presence of pyrene units rather than phenyl groups (as in Bis(alpha-phenylethyl) ether) results in distinctive fluorescence properties suitable for sensing and photophysical studies

The research on 1,n-bis(1-pyrenylcarboxy)alkanes showed that "excimer formation and emission invariably reached its maximum for n = 3: the Hirayama rule," but interestingly, these compounds showed "the largest value for Φ′/Φ is found for n = 5, different from what has been observed previously" . This deviation from established patterns suggests that the specific linking structure between pyrene units significantly impacts excimer formation dynamics.

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